2-Ethynyl-4-isopropoxy-1-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-ethynyl-1-nitro-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H11NO3/c1-4-9-7-10(15-8(2)3)5-6-11(9)12(13)14/h1,5-8H,2-3H3 |
InChI Key |
OAZQJJSTCNYLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])C#C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 2 Ethynyl 4 Isopropoxy 1 Nitrobenzene
Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comacs.org For 2-ethynyl-4-isopropoxy-1-nitrobenzene, the most logical and efficient retrosynthetic disconnection involves the carbon-carbon bond between the aromatic ring and the ethynyl (B1212043) group. This bond can be forged using a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. This leads to a key precursor, a halogenated derivative of 4-isopropoxy-1-nitrobenzene.
A plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
graph TD
A[this compound] -->|C-C Disconnection (Sonogashira Coupling)| B{2-Halo-4-isopropoxy-1-nitrobenzene + Acetylene Source};
B -->|C-Br Bond Formation| C{4-Isopropoxy-1-nitrobenzene};
C -->|Etherification| D{4-Nitrophenol + Isopropyl Halide};
C -->|Nitration| E{Isopropoxybenzene};
This retrosynthetic analysis identifies "2-Halo-4-isopropoxy-1-nitrobenzene" as a key intermediate, which can be accessed from simpler precursors through established reactions.
This analysis reveals that a commercially available starting material, 2-bromo-4-isopropoxy-1-nitrobenzene , is an ideal precursor. This significantly simplifies the synthetic challenge, making the Sonogashira coupling the pivotal and final step in the synthetic sequence. The other functional groups—nitro and isopropoxy—are already correctly positioned on the aromatic ring.
While other disconnections are theoretically possible, such as the introduction of the nitro group at a later stage or the formation of the ether linkage as a final step, these routes are often more complex and may lead to issues with regioselectivity and functional group compatibility. For instance, nitration of an ethynyl-containing precursor could lead to unwanted side reactions or require protecting group strategies. Similarly, etherification of a potentially acidic ethynyl-phenol derivative might necessitate specific reaction conditions. Therefore, the strategy commencing with the pre-functionalized bromo-nitro-isopropoxy benzene (B151609) derivative is the most synthetically viable.
Direct Synthesis Routes and Catalytic Approaches
With a robust retrosynthetic plan in place, the forward synthesis can be executed. The primary focus of this section will be on the direct conversion of 2-bromo-4-isopropoxy-1-nitrobenzene to the target compound via a Sonogashira coupling. The preceding steps to form the key bromo-intermediate, while not strictly necessary due to its commercial availability, are also discussed for completeness.
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine. organic-chemistry.org
The direct synthesis of this compound from 2-bromo-4-isopropoxy-1-nitrobenzene would proceed as follows:
Scheme 1: Sonogashira Coupling for the Synthesis of this compound
[Image of the Sonogashira coupling reaction of 2-bromo-4-isopropoxy-1-nitrobenzene with a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst, a copper co-catalyst, and a base, followed by deprotection if necessary, to yield this compound.]
A variety of terminal alkynes can be employed in this reaction. A common and practical choice is trimethylsilylacetylene (B32187) (TMSA), which often provides cleaner reactions and higher yields. The trimethylsilyl (B98337) group can be easily removed under mild basic conditions to afford the terminal alkyne.
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. libretexts.org The palladium(0) species undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst. libretexts.org
Should a synthesis from a simpler precursor be necessary, the introduction of the nitro group is typically achieved through electrophilic aromatic substitution. Nitration of 4-isopropoxybromobenzene would be a potential route to the key intermediate. The isopropoxy group is an ortho-, para-directing group, and the bromine is also an ortho-, para-director. Therefore, nitration would likely lead to a mixture of isomers, requiring separation. The directing effects of the substituents would need to be carefully considered to achieve the desired regioselectivity. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. acs.orgacs.org
The isopropoxy group can be introduced via a Williamson ether synthesis. researchgate.net This would involve the reaction of a nitrophenate, such as the sodium or potassium salt of 2-bromo-4-nitrophenol, with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
A multi-step synthesis starting from a simpler precursor like 4-nitrophenol (B140041) would involve a sequence of the reactions described above. A possible sequence could be:
Etherification: Reaction of 4-nitrophenol with an isopropyl halide to form 4-isopropoxy-1-nitrobenzene.
Bromination: Electrophilic bromination of 4-isopropoxy-1-nitrobenzene to introduce the bromine atom at the 2-position. The isopropoxy group will direct the incoming electrophile to the ortho position.
Sonogashira Coupling: The final step would be the palladium-catalyzed coupling with a terminal alkyne as previously described.
This sequential approach provides a high degree of control over the substitution pattern on the aromatic ring.
Optimization of Reaction Conditions and Process Chemistry
The successful synthesis of this compound via the Sonogashira coupling is highly dependent on the optimization of several reaction parameters. The substrate, 2-bromo-4-isopropoxy-1-nitrobenzene, presents specific challenges due to the presence of an electron-withdrawing nitro group and potential steric hindrance from the ortho-bromo and isopropoxy substituents.
Catalyst and Ligand Selection:
The choice of the palladium catalyst and its associated ligands is crucial. While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are often effective, the electron-deficient nature of the aryl bromide may necessitate the use of more electron-rich and bulky phosphine (B1218219) ligands to facilitate the oxidative addition step. nih.gov Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphines have shown enhanced reactivity with challenging aryl halides. organic-chemistry.org
Copper Co-catalyst:
Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. In some cases, copper-free Sonogashira protocols have been developed to avoid the formation of diacetylene byproducts (Glaser coupling), although these often require more specialized ligands and conditions. nih.gov
Base and Solvent:
A variety of bases can be used, with amines such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) being common choices, often serving as both the base and the solvent. organic-chemistry.org For more challenging substrates, stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or N,N-dimethylacetamide (DMA) may be more effective. organic-chemistry.org
Temperature and Reaction Time:
While many Sonogashira couplings proceed at room temperature, the reaction with an electron-deficient and potentially sterically hindered aryl bromide may require elevated temperatures to achieve a reasonable reaction rate. wikipedia.org Microwave-assisted heating has been shown to significantly reduce reaction times and improve yields in many cross-coupling reactions. organic-chemistry.org
Interactive Data Table: Optimization of Sonogashira Coupling Conditions
| Parameter | Variation 1 | Variation 2 | Variation 3 | Expected Outcome |
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | Pd(OAc)₂ + Ligand | Optimization of catalytic activity. |
| Ligand | PPh₃ | P(t-Bu)₃ | XPhos | Enhanced reactivity for electron-deficient substrate. |
| Copper Co-catalyst | CuI | None | Cu(I) salt | Assess the necessity and effect of copper. |
| Base | Triethylamine | Diisopropylamine | Cs₂CO₃ | Improved deprotonation and reaction rate. |
| Solvent | Toluene (B28343) | DMF | Acetonitrile | Solubility and reaction kinetics. |
| Temperature | Room Temp | 60 °C | 100 °C | Increased reaction rate for deactivated substrate. |
| Alkyne Source | Acetylene gas | TMSA | Phenylacetylene (B144264) | Ease of handling and yield. |
This systematic variation of reaction parameters is essential to develop a high-yielding and robust process for the synthesis of this compound.
Solvent System Evaluation for Reaction Efficiency and Selectivity
The choice of solvent in the Sonogashira coupling reaction is a critical parameter that significantly impacts reaction rate, yield, and selectivity. The solvent must effectively dissolve a range of components, including the aryl halide, the alkyne, the palladium catalyst complex, the copper co-catalyst, and the base. lucp.net The polarity, dielectric constant, and coordinating ability of the solvent all play a role in the reaction outcome. lucp.net
A variety of solvents have been investigated for Sonogashira couplings, ranging from polar aprotic to nonpolar solvents. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can enhance reaction rates by effectively solvating and stabilizing charged or polar intermediates in the catalytic cycle. lucp.net However, in some cases, coordinating solvents like DMF can slow down the reaction by displacing essential ligands from the active palladium complex. researchgate.net Nonpolar solvents such as toluene can also be effective and may be preferred to minimize side reactions like homocoupling (Glaser coupling) of the terminal alkyne. organic-chemistry.org
A comparative study on a related β-bromoporphyrin system highlighted the significant effect of the solvent on the reaction yield. The use of a nonpolar solvent, toluene, resulted in a considerably higher yield compared to the polar aprotic solvent, DMF. This was attributed to the potential for DMF to displace the phosphine ligands from the palladium catalyst, thereby inhibiting the reaction. researchgate.net
Table 1: Effect of Solvent on the Yield of a Sonogashira Coupling Reaction
| Solvent | Polarity | Dielectric Constant (20°C) | Yield (%) |
|---|---|---|---|
| Toluene | Nonpolar | 2.38 | 70 |
| DMF | Polar Aprotic | 36.7 | 20 |
Data adapted from a study on a β-bromoporphyrin system. researchgate.net
This data underscores the importance of empirical evaluation of solvent systems for a specific Sonogashira coupling reaction, as the optimal solvent is highly substrate-dependent. For the synthesis of this compound, a systematic screening of solvents would be necessary to identify the ideal conditions for maximizing yield and selectivity.
Catalyst Design, Development, and Recycling Methodologies
The catalyst system in a Sonogashira reaction is typically composed of a palladium catalyst and a copper(I) co-catalyst. The design of the palladium catalyst, particularly the choice of ligands, is crucial for achieving high efficiency and selectivity. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The ligands, often phosphines, play a key role in stabilizing the palladium center and modulating its reactivity. For substrates with electron-withdrawing groups, like the nitro group in the precursor to this compound, electron-rich and sterically demanding phosphine ligands can be beneficial. researchgate.net
Recent developments in catalyst design have focused on creating more active and stable catalysts that can be used at low loadings. N-Heterocyclic carbenes (NHCs) have emerged as effective alternatives to phosphine ligands, often providing higher stability and catalytic activity. libretexts.org Additionally, palladium-nitrogen complexes have been shown to be effective, particularly in copper-free Sonogashira reactions. libretexts.org
The high cost of palladium has driven the development of recyclable catalytic systems. A common strategy is the heterogenization of the homogeneous catalyst by anchoring the palladium complex to a solid support. Materials such as mesoporous silica (B1680970) (e.g., MCM-41), polymers, and charcoal have been used as supports. mdpi.combeilstein-journals.org These supported catalysts can be easily separated from the reaction mixture by filtration or centrifugation and reused in subsequent reactions, often without a significant loss of activity. mdpi.com
For example, a nanosized MCM-41 anchored palladium bipyridyl complex has been shown to be a highly efficient and recyclable catalyst for the Sonogashira coupling of aryl halides. This catalyst could be recovered by centrifugation and reused multiple times with minimal loss of reactivity. mdpi.com Similarly, palladium on charcoal has been used as a recyclable catalyst, where the active palladium species may leach into the solution during the reaction and redeposit onto the charcoal surface upon completion. beilstein-journals.org
Table 2: Recycling Efficiency of a Heterogeneous Palladium Catalyst
| Cycle | Yield (%) |
|---|---|
| 1 | 98 |
| 2 | 97 |
| 3 | 96 |
| 4 | 95 |
| 5 | 94 |
Data adapted from a study on a recyclable palladium catalyst for the Sonogashira reaction of iodobenzene (B50100) and phenylacetylene. researchgate.net
Continuous Flow Reactor Applications for Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering several advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. purdue.eduacs.org The Sonogashira coupling is well-suited for implementation in continuous flow systems, particularly for the large-scale synthesis of fine chemicals and pharmaceutical intermediates. acs.org
In a typical continuous flow setup for a Sonogashira reaction, solutions of the reactants, catalyst, and base are pumped through a heated tube or a packed-bed reactor. The small dimensions of the reactor allow for rapid heating and cooling, precise temperature control, and efficient mixing, which can lead to shorter reaction times and higher yields compared to batch reactions. researchgate.net The use of propyne (B1212725) gas as a reagent, which can be hazardous in large-scale batch reactions, has been safely and efficiently demonstrated in a continuous-flow protocol. researchgate.net
Heterogeneous catalysts are particularly advantageous for continuous flow applications as they can be packed into a column, allowing the reaction mixture to flow through while the catalyst remains in the reactor. This simplifies product purification and allows for the continuous operation of the reactor over extended periods. A dual-reactor system, with a palladium-coated tubular reactor followed by a copper tube, has been developed for continuous flow Sonogashira couplings. nih.gov In this system, traces of palladium leach from the first reactor and are catalyzed by the copper in the second reactor, with a scavenger resin at the end to remove any leached metals. nih.gov
The development of a continuous flow process for the synthesis of a key intermediate for a BACE1 inhibitor for Alzheimer's disease highlights the industrial potential of this technology. The flow process resulted in a high product selectivity and a significantly shorter reaction time (10 minutes) compared to the overnight batch process. acs.orgresearchgate.net This demonstrates the potential for continuous flow Sonogashira coupling to be a more efficient and atom-economical method for the scalable synthesis of complex molecules like this compound.
Advanced Purification and Isolation Techniques for Synthetic Products
The purification and isolation of the final product, this compound, is a crucial step to ensure high purity. The presence of the nitro group can present challenges in purification due to the potential for the compound to be thermally sensitive and the presence of colored impurities. nih.govgoogle.com Standard purification techniques such as column chromatography are often employed for the initial purification of Sonogashira coupling products.
For solid products like this compound, recrystallization is a powerful technique for achieving high purity. The selection of an appropriate solvent or solvent system is critical for successful recrystallization. rochester.edu An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. youtube.com
Common solvents for the recrystallization of organic compounds include ethanol (B145695), hexane/acetone, and hexane/ethyl acetate (B1210297) mixtures. rochester.edu For nitroaromatic compounds, solvents such as ethanol and acetone, or mixtures with hydrocarbons like hexane, are often effective. pitt.edu A systematic approach to solvent selection involves testing the solubility of the crude product in a range of solvents with varying polarities. youtube.com
In some cases, chemical purification methods may be necessary to remove persistent impurities. For instance, if dinitroaromatic byproducts are formed during the synthesis, a method involving selective reduction of one of the nitro groups to an amine followed by an acid wash can be employed to remove these more basic impurities. google.com Another approach for removing color-forming impurities in nitro compounds involves polymerization of these impurities by aeration, followed by distillation or crystallization of the desired product. google.com Careful control of the purification process is essential to obtain this compound in high purity, suitable for its intended applications.
Chemical Transformations and Mechanistic Investigations of 2 Ethynyl 4 Isopropoxy 1 Nitrobenzene
Reactivity and Functionalization of the Ethynyl (B1212043) Moiety
The ethynyl group in 2-ethynyl-4-isopropoxy-1-nitrobenzene is a hub of chemical reactivity, amenable to a range of addition and coupling reactions. Its transformation allows for the introduction of diverse structural motifs, making it a valuable handle in organic synthesis.
Alkyne Cycloaddition Reactions (e.g., Click Chemistry)
The terminal alkyne functionality of this compound makes it an ideal candidate for 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comresearchgate.net This reaction facilitates the covalent linkage of the alkyne with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.comresearchgate.net
The CuAAC reaction is prized for its high efficiency, mild reaction conditions, and broad functional group tolerance. organic-chemistry.org For this compound, this transformation would involve its reaction with an organic azide (B81097) in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The resulting triazole product would incorporate the nitro- and isopropoxy-substituted benzene (B151609) ring, effectively linking it to another molecular fragment.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |
| This compound | Organic Azide (R-N₃) | Copper(I) | 1-(4-isopropoxy-2-nitrophenyl)-4-R-1H-1,2,3-triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
Hydration and Hydrofunctionalization Reactions of the Alkyne
The ethynyl group of this compound can undergo hydration to form a carbonyl compound. This transformation is particularly interesting in the context of o-nitrophenylacetylenes due to the potential for intramolecular interactions influencing the reaction rate and regioselectivity. Research on structurally similar compounds, such as 1-ethynyl-2-nitro-4,5-dipropoxybenzene, has shown that the nitro and alkyne groups can be involved in concomitant reduction and hydration reactions. researchgate.net In such cases, the close proximity of the nitro group can influence the electronic properties of the alkyne, potentially activating it towards nucleophilic attack by water.
The crystal structure of 1-ethynyl-2-nitro-4,5-dipropoxybenzene reveals a planar arrangement where bifurcated interactions between the alkoxy group and the alkyne's hydrogen atom are observed. researchgate.net This suggests that the solid-state conformation may facilitate specific reaction pathways. While detailed studies on the hydration of this compound are not extensively documented, it is plausible that under acidic or metal-catalyzed conditions, it would yield the corresponding acetophenone derivative.
Hydrofunctionalization, the addition of H-X across the triple bond, represents another avenue for functionalizing the ethynyl group. This can include hydrohalogenation, hydroamination, and hydrosilylation, among others, providing access to a wide array of vinyl derivatives.
Oxidative and Reductive Transformations of the Ethynyl Group
The ethynyl group is susceptible to both oxidative and reductive transformations. Oxidative cleavage, for instance, can convert the alkyne into a carboxylic acid, offering a route to synthesize 4-isopropoxy-2-nitrobenzoic acid. Studies on the metabolic oxidation of other aryl alkynes, such as 4-ethynylbiphenyl, have demonstrated that the ethynyl group can be oxidized to the corresponding acetic acid derivative. nih.govnih.gov
Conversely, the ethynyl group can be selectively reduced. Catalytic hydrogenation over a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) would be expected to yield 2-isopropoxy-4-nitro-1-vinylbenzene. Complete reduction to an ethyl group, affording 1-ethyl-2-isopropoxy-4-nitrobenzene, can be achieved using catalysts like palladium on carbon under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial to control the extent of reduction and to avoid the simultaneous reduction of the nitro group.
Reactivity and Derivatization of the Nitro Group
The nitro group of this compound is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, significantly altering the electronic and chemical properties of the aromatic ring.
Selective Reduction Pathways to Amino and Other Nitrogen-Containing Functional Groups
The selective reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org This conversion of this compound to 2-ethynyl-4-isopropoxyaniline can be accomplished using a variety of reagents, with the key challenge being the preservation of the ethynyl group. jsynthchem.com
Common methods for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities include the use of metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl) or catalytic transfer hydrogenation. calvin.edu For substrates containing sensitive groups like alkynes, milder conditions are often preferred.
| Reducing Agent | Functional Group Transformation | Product |
| SnCl₂ / HCl | Nitro to Amine | 2-Ethynyl-4-isopropoxyaniline |
| Fe / NH₄Cl | Nitro to Amine | 2-Ethynyl-4-isopropoxyaniline |
| Catalytic Hydrogenation (e.g., Pt/C) | Nitro to Amine | 2-Ethynyl-4-isopropoxyaniline |
Partial reduction of the nitro group can also be achieved, leading to other nitrogen-containing functional groups. For instance, controlled reduction can yield the corresponding nitroso or hydroxylamine derivatives.
Mechanistic Studies of Nitro Group Transformations under Various Conditions
The mechanism of nitro group reduction is a stepwise process that can proceed through several intermediates. orientjchem.org The classical Haber mechanism for nitrobenzene (B124822) reduction suggests the initial formation of a nitrosobenzene, followed by a phenylhydroxylamine, which is then further reduced to aniline (B41778). orientjchem.org
The specific pathway and the stability of these intermediates are influenced by the reaction conditions (e.g., pH, catalyst, reducing agent) and the presence of other substituents on the aromatic ring. researchgate.net In the case of this compound, the electron-donating isopropoxy group and the electron-withdrawing (via induction) yet π-donating ethynyl group would modulate the electron density of the aromatic ring and, consequently, the reduction potential of the nitro group.
Kinetic studies on the reduction of substituted nitroaromatics have shown that electron-donating groups can decrease the rate of reduction, while electron-withdrawing groups tend to increase it. researchgate.net Mechanistic investigations often employ techniques such as cyclic voltammetry to probe the electrochemical reduction potentials and spectroscopic methods to identify transient intermediates. Understanding these mechanistic details is crucial for optimizing reaction conditions to achieve the desired selective transformation of the nitro group in this compound.
Reactivity and Influence of the Isopropoxy Substituent
The isopropoxy group (-OCH(CH₃)₂) significantly influences the molecule's reactivity, both at the ether linkage itself and through its electronic and steric effects on the aromatic ring.
Ether Cleavage Reactions and Derivatives
Ethers are generally stable, but their cleavage can be induced under stringent conditions, typically involving strong acids. masterorganicchemistry.com The cleavage of the isopropoxy group in this compound would proceed via protonation of the ether oxygen, forming a good leaving group (isopropanol). masterorganicchemistry.com Given that the ether is secondary, the subsequent nucleophilic attack by a counter-ion (e.g., I⁻ or Br⁻) can occur through either an Sₙ1 or Sₙ2 pathway, or a mixture of both. masterorganicchemistry.com
However, the Sₙ1 pathway, involving the formation of a secondary isopropyl carbocation, is generally favored for secondary ethers under strongly acidic conditions. The alternative, cleavage of the aryl C-O bond, is highly disfavored as it would require the formation of an unstable aryl cation.
Strong Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for cleaving aryl ethers under non-protic conditions. youtube.com This reaction involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the isopropyl group in an Sₙ2-type mechanism. youtube.com This method is often preferred for its milder conditions compared to strong protonic acids.
The resulting product from either method would be 2-ethynyl-4-nitrophenol, a key intermediate for the synthesis of other derivatives.
Table 1: Potential Ether Cleavage Reactions and Expected Products
| Reagent | Mechanism | Primary Organic Product |
|---|---|---|
| Excess HI, heat | Acid-catalyzed, likely Sₙ1/Sₙ2 | 2-Ethynyl-4-nitrophenol |
| BBr₃, CH₂Cl₂ | Lewis acid-catalyzed, Sₙ2-type | 2-Ethynyl-4-nitrophenol |
Electronic and Steric Directing Effects on Aromatic Reactivity
The isopropoxy group plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. As an alkoxy group, it is a powerful activating substituent and an ortho, para-director. libretexts.org This is due to its ability to donate electron density to the aromatic ring via resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the attack by an electrophile. openstax.org This electron donation is most effective at the positions ortho and para to the group.
However, the isopropoxy group is also sterically bulky. This steric hindrance can impede the approach of an electrophile to the adjacent ortho positions. youtube.com In the case of this compound, one ortho position (C3) is adjacent to the ethynyl group, while the other (C5) is adjacent to a hydrogen. Therefore, electrophilic attack at the C5 position is sterically more favorable than at the C3 position. The para position is occupied by the nitro group, leaving the two ortho positions as the primary sites for reactions directed by the isopropoxy group.
Regioselective Transformations of the Benzene Core
The substitution pattern on the benzene ring of this compound creates a complex electronic landscape that dictates the outcome of various regioselective transformations.
Directed Ortho-Metalation Strategies (if applicable)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, utilizing a directing metalation group (DMG) to guide deprotonation by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org Alkoxy groups, such as isopropoxy, are known to function as moderate DMGs, directing lithiation to an adjacent ortho position. baranlab.org
However, the application of DoM to this compound is highly challenging and likely not a viable strategy. The primary obstacle is the presence of the nitro group (-NO₂). Nitro groups are highly electrophilic and react readily with the strong nucleophilic bases (e.g., n-butyllithium) required for DoM. unblog.fr This would lead to side reactions, such as addition to the nitro group, rather than the desired C-H activation. Furthermore, the ethynyl proton is acidic and would be deprotonated before any aromatic C-H bond. Therefore, standard DoM protocols are generally incompatible with nitro-substituted arenes.
Electrophilic and Nucleophilic Aromatic Substitution Patterns and Selectivity
Electrophilic Aromatic Substitution (EAS): The outcome of EAS on this substrate is determined by the competing directing effects of the three substituents.
Isopropoxy group (at C4): Strongly activating, ortho, para-director. libretexts.org
Nitro group (at C1): Strongly deactivating, meta-director. openstax.orgijrti.org
Ethynyl group (at C2): Weakly deactivating, meta-director.
The powerfully activating isopropoxy group dominates the directing effects. It strongly activates the positions ortho to it (C3 and C5) and para to it (C1). Since the C1 position is already substituted, electrophilic attack will be directed to C3 and C5. The nitro group, being a meta-director, also directs incoming electrophiles to C3 and C5. The ethynyl group directs to C5 (and C1).
Therefore, all groups direct towards the C3 and C5 positions. The final regioselectivity will be a balance between the electronic activation provided by the isopropoxy group and the steric hindrance at each site. The C5 position is less sterically hindered than the C3 position (which is flanked by the ethynyl and isopropoxy groups), making it the most probable site of electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org SNAr reactions are facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. youtube.comnih.gov This stabilization is most effective when the group is positioned ortho or para to the site of nucleophilic attack. libretexts.orgnih.gov
In this compound, the nitro group at C1 activates the ring for nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions. Since there is no suitable leaving group at these positions, a direct displacement SNAr is unlikely. However, a related process known as Vicarious Nucleophilic Substitution of Hydrogen (VNS) could occur, where a nucleophile bearing a leaving group attacks an activated C-H position. rsc.org For instance, a carbanion like chloromethyl phenyl sulfone could potentially attack at the C2 position, ortho to the nitro group, followed by elimination to introduce a new substituent.
Metal-Catalyzed C-H Functionalization at Aromatic Positions
Transition metal-catalyzed C-H functionalization offers an alternative to traditional substitution reactions. While the nitro group is often problematic in catalytic chemistry, recent advances have shown it can act as a directing group in certain transformations. rsc.orgrsc.org
Rhodium(III)-catalyzed reactions, in particular, have been successful in the ortho-functionalization of nitroarenes. nih.govresearchgate.net The nitro group coordinates to the rhodium center, directing the catalytic C-H activation to the adjacent C-H bond. This strategy has been employed for the ortho-alkynylation and ortho-iodination of various nitrobenzene derivatives. rsc.orgrsc.org Applying this methodology to this compound would be expected to functionalize the C6 position, which is ortho to the nitro group. This provides a regiochemical outcome that is complementary to electrophilic substitution patterns.
Palladium-catalyzed C-H functionalization is also a prominent strategy, though it often relies on other classes of directing groups. nih.govnih.gov In this specific substrate, the development of a palladium-catalyzed reaction would likely require conditions that favor coordination to a different directing group or operate through a mechanism where the inherent electronic properties of the substrate guide selectivity.
Table 2: Predicted Regioselectivity in Aromatic Transformations
| Reaction Type | Key Directing Group | Predicted Major Site of Functionalization | Rationale |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Isopropoxy (-OⁱPr) | C5 | Strongest activating group directs ortho/para; C5 is electronically activated and sterically accessible. |
| Nucleophilic Aromatic Substitution (VNS) | Nitro (-NO₂) | C2 | Position is ortho to the strongly activating nitro group. |
| Rh(III)-Catalyzed C-H Functionalization | Nitro (-NO₂) | C6 | Nitro group acts as a directing group for ortho C-H activation. nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides a fingerprint of the functional groups present. For 2-Ethynyl-4-isopropoxy-1-nitrobenzene, the key expected absorption bands are detailed in the table below.
| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |
|---|---|---|
| ~3300 | ≡C-H stretch (alkyne) | Strong, Sharp |
| ~2980-2850 | C-H stretch (isopropoxy) | Medium |
| ~2120-2100 | -C≡C- stretch (alkyne) | Medium to Weak |
| ~1530-1510 | N-O asymmetric stretch (nitro) | Very Strong |
| ~1350-1330 | N-O symmetric stretch (nitro) | Very Strong |
| ~1250-1200 | Ar-O-C stretch (ether) | Strong |
| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium |
| ~830 | C-N stretch (nitroaromatic) | Medium |
Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman active. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds that are weakly active or inactive in the IR spectrum.
Key expected Raman signals would include:
A very strong signal for the C≡C triple bond stretch (~2120-2100 cm⁻¹), which is often more intense in Raman than in IR spectra.
A strong signal for the symmetric N-O stretch of the nitro group (~1350-1330 cm⁻¹).
Characteristic signals for the aromatic ring breathing modes, which are highly sensitive to the substitution pattern.
Together, IR and Raman spectra provide a comprehensive vibrational fingerprint, confirming the presence of all key functional groups and ensuring the structural conformity of the synthesized compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. Through ionization and subsequent analysis of mass-to-charge ratios, it provides direct evidence of a compound's elemental composition and connectivity.
High-resolution mass spectrometry provides the measurement of an ion's mass-to-charge ratio with extremely high accuracy, which allows for the determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₁₁H₁₁NO₃) is calculated to be 205.0739 Da. nih.govchemspider.com An experimental HRMS measurement would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thereby confirming the compound's elemental composition.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₃ |
| Theoretical Monoisotopic Mass | 205.0739 Da |
| Theoretical [M+H]⁺ Mass | 206.0812 Da |
| Theoretical [M+Na]⁺ Mass | 228.0631 Da |
Tandem mass spectrometry (MS/MS) is employed to investigate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.net For this compound, the protonated molecule ([M+H]⁺, m/z 206.0812) would be isolated and subjected to collision-induced dissociation (CID). While specific experimental data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of nitroaromatic and alkoxy-substituted benzene (B151609) derivatives. researchgate.netyoutube.com
Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group or related species, such as NO₂ (46 Da), NO (30 Da), or HNO₂ (47 Da). researchgate.net Additionally, alkoxy-substituted benzenes commonly undergo cleavage of the ether bond, often through the loss of an alkene—in this case, propene (C₃H₆, 42 Da)—via a McLafferty-type rearrangement, resulting in a phenol (B47542) derivative. The interplay between these functional groups would lead to a characteristic fragmentation pattern.
| Proposed Fragment Ion | Neutral Loss | Formula of Fragment | Theoretical m/z |
|---|---|---|---|
| Loss of propene | C₃H₆ | [C₈H₇NO₃+H]⁺ | 164.0448 |
| Loss of nitro group | NO₂• | [C₁₁H₁₁O+H]⁺ | 160.0856 |
| Loss of nitrous acid | HNO₂ | [C₁₁H₁₀O]⁺ | 158.0726 |
| Loss of propene and NO | C₃H₆ + NO• | [C₈H₆O₂+H]⁺ | 135.0441 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions that govern crystal packing.
While a crystal structure for this compound has not been reported, valuable insights can be drawn from the published structure of the closely related compound, 1-Ethynyl-2-nitrobenzene. missouristate.edu In this analog, the nitro group is observed to be nearly coplanar with the benzene ring, facilitating electronic conjugation. A key finding is the presence of a short intramolecular contact between an oxygen atom of the nitro group and the acetylenic carbon, indicative of a stabilizing interaction. missouristate.edu Furthermore, the crystal packing is dominated by C–H···O hydrogen bonds involving the alkyne and nitro groups. missouristate.edu
It is anticipated that a crystalline derivative of this compound would exhibit similar features, particularly the coplanarity of the nitro group and intramolecular interactions with the ortho-ethynyl group. The bulky isopropoxy substituent at the 4-position would primarily influence the intermolecular packing arrangement in the crystal lattice. aps.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.7874(5) |
| b (Å) | 13.0673(16) |
| c (Å) | 13.9817(17) |
| β (°) | 90.587(2) |
Electronic Absorption Spectroscopy (UV-Vis-NIR) for Electronic Transitions and Conjugation Analysis
Electronic absorption spectroscopy measures the absorption of ultraviolet, visible, and near-infrared light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. researchgate.net The resulting spectrum provides information about the electronic structure and extent of conjugation within the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by transitions involving its extended π-electron system. Nitrobenzene (B124822) itself displays weak n→π* transitions and stronger π→π* transitions. acs.org The presence of a strong electron-donating isopropoxy group (+M effect) and a strong electron-withdrawing nitro group (-M effect) on the same aromatic ring is expected to give rise to a significant intramolecular charge transfer (ICT) band. documentsdelivered.com This ICT transition, which moves electron density from the donor-substituted part of the molecule to the acceptor-substituted part, typically occurs at a longer wavelength (lower energy) than the localized π→π* transitions of the parent chromophore. The ethynyl (B1212043) group further extends the π-conjugation, which should also contribute to a bathochromic (red) shift of the absorption maxima.
| Transition Type | Description | Expected Wavelength Region |
|---|---|---|
| π→π | Excitation from a π bonding to a π antibonding orbital within the aromatic system. | UV region (~200-300 nm) |
| n→π | Excitation of a non-bonding electron (from nitro or ether oxygen) to a π antibonding orbital. Generally weak. | Long-wavelength UV / Visible region (>300 nm) |
| Intramolecular Charge Transfer (ICT) | Excitation involving significant electron density transfer from the isopropoxy/ring moiety to the nitro group. | Long-wavelength UV / Visible region (>300 nm) |
Surface-Sensitive Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS)) for Surface Interaction Studies
Surface-sensitive techniques are crucial for applications where the compound interacts with or forms a surface layer. X-ray Photoelectron Spectroscopy (XPS), for instance, provides quantitative information about the elemental composition and chemical states of the atoms within the top few nanometers of a surface.
Should this compound be utilized in applications such as self-assembled monolayers or as a component in a surface coating, XPS would be a highly relevant characterization tool. An XPS survey scan would confirm the presence of carbon, oxygen, and nitrogen. High-resolution scans of the individual element regions would provide detailed chemical state information. For example, the C 1s spectrum could be deconvoluted to distinguish between carbons of the aromatic ring, the ethynyl group, and the isopropoxy group. Similarly, the O 1s spectrum would show distinct peaks for the oxygen atoms in the nitro group versus the ether linkage, and the N 1s spectrum would confirm the chemical environment of the nitro group.
Computational and Theoretical Chemistry Studies of 2 Ethynyl 4 Isopropoxy 1 Nitrobenzene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and the distribution of electrons.
Geometry optimization is a critical first step in computational analysis, seeking to find the lowest energy arrangement of atoms in a molecule. For nitroaromatic compounds, both Density Functional Theory (DFT) and ab initio methods are widely employed. researchgate.netresearchgate.net
Density Functional Theory (DFT): This approach calculates the electronic structure of a molecule based on its electron density. Functionals like B3LYP and PBE0 are commonly used for substituted nitrobenzenes. nih.govacs.org For 2-Ethynyl-4-isopropoxy-1-nitrobenzene, a DFT calculation would begin with an initial guess of the molecular structure. The forces on each atom are then calculated, and the geometry is iteratively adjusted to minimize the total energy until a stable conformation is found. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without reliance on empirical data. researchgate.net While computationally more demanding than DFT, they can provide highly accurate results. For a molecule like this compound, an ab initio optimization would provide a benchmark geometry to compare against DFT results.
The optimization process for this molecule would carefully consider the planarity of the benzene (B151609) ring and the orientation of the nitro, isopropoxy, and ethynyl (B1212043) functional groups.
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org
Pople Basis Sets: A common choice for organic molecules are the Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p). researchgate.netepstem.net
6-31G(d,p): This is a split-valence double-zeta basis set. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic electron distribution in molecules with pi systems and polar bonds, like those in this compound.
6-311+G(d,p): This is a triple-zeta basis set that provides more flexibility. The "+" signifies the inclusion of diffuse functions, which are important for accurately describing anions or systems with delocalized electrons, such as the aromatic ring. mdpi.com
Correlation-Consistent Basis Sets: For higher accuracy, correlation-consistent basis sets like cc-pVDZ or cc-pVTZ (correlation-consistent polarized valence double/triple-zeta) are used. researchgate.net These are designed to systematically converge towards the complete basis set limit, making them suitable for high-level correlated calculations.
For this compound, a basis set like 6-311+G(d,p) would be appropriate for achieving a balance between computational cost and accuracy for properties like geometry and electronic structure. computabio.com
The presence of the flexible isopropoxy group necessitates a thorough conformational analysis to identify the most stable isomer. The key dihedral angles to consider are the C-C-O-C angle of the isopropoxy group and the C-C-N-O angle of the nitro group.
A potential energy surface (PES) scan is performed by systematically rotating these bonds and calculating the energy at each step. molssi.org This exploration helps to identify energy minima (stable conformers) and transition states (energy barriers to rotation). For substituted benzenes, the orientation of substituents relative to the ring can significantly impact stability due to steric and electronic effects. researchgate.netrsc.org For this compound, the analysis would likely reveal a preferred orientation for the isopropoxy group that minimizes steric hindrance with the adjacent ethynyl group while maximizing electronic stabilization.
Analysis of Electronic Properties and Reactivity Descriptors
Once the optimized geometry is obtained, various electronic properties can be calculated to predict the molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater tendency to donate electrons. youtube.com
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. youtube.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. wikipedia.org
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.58 |
| LUMO Energy | -2.75 |
| HOMO-LUMO Gap (ΔE) | 3.83 |
Understanding the distribution of charge within a molecule is key to predicting its interaction with other chemical species.
Atomic Charge Distribution: Methods like Mulliken, Hirshfeld, or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. researchgate.net In this compound, the oxygen atoms of the nitro group are expected to carry a significant negative charge, while the nitrogen atom and the carbon atom attached to it will be positively charged. The oxygen of the isopropoxy group will also be electronegative.
Electrostatic Potential (ESP) Mapping: An ESP map provides a visual representation of the charge distribution on the molecule's electron density surface. mdpi.com
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro group. researchgate.netresearchgate.net
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are often found near the hydrogen atoms of the aromatic ring and potentially on the carbon of the ethynyl group. walisongo.ac.id
Bond Length and Bond Angle Correlations with Electronic Effects
The geometry of this compound is significantly influenced by the electronic interplay of its three substituent groups on the benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group through both resonance and inductive effects. The isopropoxy group (-OCH(CH₃)₂) is an electron-donating group via resonance but can also exert steric hindrance. The ethynyl group (-C≡CH) is a π-system that is weakly electron-withdrawing.
Computational methods, such as Density Functional Theory (DFT), are used to calculate the optimized molecular geometry, revealing how these electronic effects manifest in specific bond lengths and angles. unpatti.ac.idresearchgate.net For instance, the C-N bond connecting the nitro group to the ring is expected to be shorter than a typical C-N single bond due to partial double bond character from resonance. Conversely, the C-O bond of the isopropoxy group may exhibit slight shortening.
The presence of these substituents also induces distortion in the benzene ring from a perfect hexagonal geometry. globalresearchonline.net Bond angles are expected to deviate from the ideal 120°. For example, the C-C-N angle may be compressed due to the electron-withdrawing nature of the nitro group, while steric repulsion from the bulky isopropoxy group could widen adjacent angles. researchgate.net Computational calculations using basis sets like 6-311G have been effectively used to determine these parameters for nitrobenzene (B124822) and its derivatives. uwosh.edu
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are illustrative values based on typical computational results for substituted nitrobenzenes and have not been experimentally verified for this specific molecule.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Predicted Value | Angle | Predicted Value |
| C1-N | 1.47 | C2-C1-N | 118.5 |
| N-O | 1.22 | O-N-O | 124.0 |
| C2-C≡ | 1.43 | C1-C2-C(ethynyl) | 121.0 |
| C≡C-H | 1.21 | C3-C4-O | 122.5 |
| C4-O | 1.36 | C-O-C(isopropyl) | 118.0 |
Reaction Mechanism Elucidation through Computational Modeling
While specific experimental studies on the reaction mechanisms of this compound are not widely available, computational modeling serves as a predictive tool to explore its potential reactivity. Common reactions for nitroaromatic compounds include the reduction of the nitro group and electrophilic aromatic substitution. nih.govorientjchem.org
Transition State Characterization and Activation Energy Barrier Calculations
A key application of computational chemistry is the mapping of reaction pathways and the identification of transition states (TS). For a potential reaction, such as the hydrogenation of the nitro group to an aniline (B41778), DFT calculations can locate the geometry of the transition state for each step of the mechanism. researchgate.net From the energies of the reactants and the transition state, the activation energy barrier (ΔE‡) can be calculated. A lower activation energy indicates a faster reaction rate.
For example, in the nitration of nitrobenzene, computational studies have shown that the electrophilic attack of the nitronium ion is the rate-determining step. researchgate.net Similar calculations for this compound could predict the most likely site of further substitution or the energy requirements for the reduction of the nitro group, providing valuable information for synthetic planning.
Table 2: Hypothetical Activation Energies for a Reaction Step in Different Solvents Note: These values are for illustrative purposes to demonstrate the output of computational modeling.
| Reaction Pathway | Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Nitro Group Reduction (First H- addition) | Gas Phase | 25.4 |
| n-Hexane | 24.8 | |
| Methanol | 21.5 |
Prediction and Interpretation of Kinetic Isotope Effects (KIE)
The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, observed as a change in the reaction rate upon isotopic substitution. mdpi.com Computational modeling can predict KIEs, offering insights into the rate-determining step and the nature of the transition state.
For a reaction involving the cleavage of a C-H bond, replacing hydrogen with deuterium (B1214612) (D) will typically slow the reaction down, resulting in a "normal" primary KIE (kH/kD > 1). If a C-H bond is not broken but is located near the reaction center, a smaller secondary KIE may be observed due to changes in hybridization between the reactant and the transition state. For instance, a change from sp3 to sp2 hybridization generally results in a normal secondary KIE. vulcanchem.com By calculating the vibrational frequencies of the reactants and the transition state for both the normal and isotopically labeled species, the KIE can be predicted and compared with experimental data to support or refute a proposed mechanism.
Simulation of Solvent Effects on Reaction Pathways
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models can simulate these solvent effects through various approaches, such as implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation.
Solvents can stabilize reactants, products, and transition states differently depending on their polarity. For reactions that proceed through charged intermediates or transition states, polar solvents are likely to lower the activation energy, thereby accelerating the reaction rate. Computational studies can quantify this effect by calculating reaction profiles in different simulated solvent environments, aiding in the selection of an optimal solvent for a desired chemical transformation.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is widely used to predict various spectroscopic properties, which can aid in the characterization of molecules. jstar-research.com Methods like DFT and Time-Dependent DFT (TD-DFT) can provide reliable predictions of vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. mdpi.com
Vibrational Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretches of the NO₂ group (typically around 1350 cm⁻¹ and 1530 cm⁻¹), the C≡C and ≡C-H stretches of the ethynyl group, and the C-O stretches of the isopropoxy group. Comparing the calculated spectrum with experimental data can confirm the structure of the compound.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around each nucleus. For this molecule, distinct signals would be expected for the aromatic protons, the ethynyl proton, and the protons of the isopropoxy group.
UV-Vis Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π → π* transitions in aromatic systems.
Table 3: Predicted Spectroscopic Data for this compound Note: These are illustrative values based on typical computational results for similar functional groups and have not been experimentally verified for this specific molecule.
| Spectroscopy Type | Predicted Feature | Value | Assignment |
|---|---|---|---|
| IR | Frequency (cm⁻¹) | ~3300 | ≡C-H stretch |
| Frequency (cm⁻¹) | ~1530 | Asymmetric NO₂ stretch | |
| Frequency (cm⁻¹) | ~1350 | Symmetric NO₂ stretch | |
| ¹H NMR | Chemical Shift (ppm) | ~8.0-8.2 | Aromatic H (ortho to NO₂) |
| Chemical Shift (ppm) | ~3.5 | Ethynyl H | |
| Chemical Shift (ppm) | ~4.7 (septet), ~1.4 (doublet) | Isopropoxy H | |
| ¹³C NMR | Chemical Shift (ppm) | ~148 | Aromatic C-NO₂ |
| Chemical Shift (ppm) | ~83, ~79 | Ethynyl C | |
| UV-Vis | λmax (nm) | ~310 | π → π* transition |
Advanced Applications As a Synthetic Building Block and Chemical Precursor
Role in Complex Organic Molecule Synthesis
This compound serves as a pivotal starting material for creating intricate organic structures, leveraging the interplay between its reactive sites to build both heterocyclic and highly substituted aromatic systems.
The strategic positioning of the ethynyl (B1212043) and nitro groups on the benzene (B151609) ring makes 2-ethynyl-4-isopropoxy-1-nitrobenzene an ideal precursor for synthesizing fused nitrogen-containing heterocycles. A common and powerful strategy involves the chemical reduction of the nitro group to an amine. This transformation yields an ortho-amino-substituted phenylacetylene (B144264), a classic intermediate for cyclization reactions.
This in situ generated amine can then react with the adjacent ethynyl group under various catalytic conditions to form indole (B1671886) rings, a core structure in many pharmaceuticals and biologically active compounds. Furthermore, the ethynyl group itself is a key participant in cycloaddition reactions. For instance, in a Huisgen 1,3-dipolar cycloaddition with organic azides, it can readily form a triazole ring, a stable and important heterocycle in medicinal chemistry and materials science. rsc.org The synthesis of various heterocyclic compounds, such as isoxazoles and pyrimidines, can be achieved through the cyclization of α,β-unsaturated ketones, for which ethynyl-containing compounds are valuable precursors. researchgate.net
Table 1: Examples of Heterocycle Synthesis Pathways
| Starting Functional Groups | Key Transformation | Resulting Heterocycle |
|---|---|---|
| ortho-Nitro and Ethynyl | 1. Reduction of -NO₂ to -NH₂ 2. Intramolecular Cyclization | Indole |
The construction of highly functionalized aromatic scaffolds relies on the ability to selectively modify different positions on the benzene ring. This compound offers three distinct points for diversification. The substituent groups strongly influence the reactivity of the aromatic ring towards further electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com
Nitro Group (-NO₂): As a powerful electron-withdrawing and deactivating group, it directs incoming electrophiles to the meta-position (relative to itself). quora.comminia.edu.egyoutube.com
Isopropoxy Group (-OCH(CH₃)₂): This is an electron-donating, activating group that directs incoming electrophiles to the ortho and para positions.
The combined directing effects of these groups allow for controlled introduction of additional substituents onto the aromatic core. Beyond substitution on the ring itself, the ethynyl group serves as a handle for carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which allows for the attachment of various aryl or vinyl groups, thereby extending the aromatic scaffold. vulcanchem.com
Strategies for Derivatization to Expand Chemical Space
The true synthetic utility of this compound is realized through the selective derivatization of its functional groups, which enables a systematic exploration of chemical space for applications in drug discovery and materials science.
The terminal alkyne is arguably the most versatile functional group on the molecule for diversification. It participates in a wide array of high-yielding and functional-group-tolerant reactions.
Sonogashira Coupling: This palladium-copper co-catalyzed cross-coupling reaction connects the terminal alkyne with aryl or vinyl halides. This reaction is fundamental for creating extended π-conjugated systems and linking different aromatic cores.
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is an exceptionally reliable reaction for linking the molecule to other structures containing an azide (B81097) group, forming a stable 1,4-disubstituted 1,2,3-triazole linker. rsc.org
Other Alkyne Reactions: The ethynyl group can also undergo hydration to form an acetyl group, be coupled to other alkynes in Glaser or Hay couplings to form diynes, or be metalated and used as a nucleophile.
Table 2: Key Reactions for Derivatization of the Ethynyl Group
| Reaction Name | Reagents | Functional Group Transformation |
|---|---|---|
| Sonogashira Coupling | R-X (Aryl/Vinyl Halide), Pd catalyst, Cu(I) | -C≡CH → -C≡C-R |
| Azide-Alkyne Cycloaddition | R-N₃, Cu(I) catalyst | -C≡CH → 1,2,3-Triazole ring |
| Hydration | H₂O, H⁺ (e.g., H₂SO₄), HgSO₄ | -C≡CH → -C(O)CH₃ |
The nitro and isopropoxy groups provide orthogonal routes for chemical modification.
The nitro group is primarily valued for its ability to be reduced to a primary amine (-NH₂). This transformation is typically achieved with high efficiency using reagents like SnCl₂/HCl, H₂ with a Pd/C catalyst, or sodium dithionite. The resulting aniline (B41778) derivative is a versatile intermediate that can undergo a vast number of subsequent reactions, including:
Acylation to form amides.
Alkylation to form secondary or tertiary amines.
Diazotization to form a diazonium salt, which is a gateway to numerous other functionalities (e.g., -OH, -F, -Cl, -Br, -CN, -H) via Sandmeyer or related reactions.
Under specific conditions, the nitro group can also be displaced via nucleophilic aromatic substitution, although this is less common. acs.org
The isopropoxy group is a chemically robust ether. Its primary role is often to modulate solubility and steric properties. vulcanchem.com However, it can be cleaved under harsh acidic conditions (e.g., using strong acids like HBr or BBr₃) to unmask a phenol (B47542) (-OH). This phenolic hydroxyl group can then be used as a point for further functionalization, such as esterification or the formation of different ether linkages. A study on the related 2-isopropoxy-4-nitrobenzoic acid highlights the stability of this group under basic conditions. researchgate.net
Precursor for Advanced Organic Materials (Focus on chemical synthesis, not material properties)
The unique structure of this compound makes it a valuable monomer or building block for the synthesis of advanced organic materials and functional polymers. The focus here is on the chemical transformations that enable the creation of these materials.
The presence of the polymerizable ethynyl group is central to its application in materials synthesis. Terminal alkynes can undergo polymerization through various catalytic methods to create polyacetylene-type polymers. More commonly, the molecule is used in step-growth polymerization schemes.
For example, Sonogashira coupling reactions can be adapted for polymerization. Reacting this compound with a dihaloaromatic compound (e.g., 1,4-diiodobenzene) under Sonogashira conditions can lead to the formation of poly(phenylene ethynylene)s (PPEs). These polymers are known for their rigid backbones and interesting electronic properties.
Furthermore, by first modifying the nitro group, the molecule can be incorporated into other polymer classes. For instance:
Reduction of the nitro group to an amine yields an amino-functionalized monomer.
This new monomer can then undergo polycondensation with a diacyl chloride to synthesize a polyamide, or with a diisocyanate to form a polyurea.
The pendant isopropoxy group along the polymer backbone can be used to tune the solubility and processing characteristics of the final material.
The ability to perform polymerization via the ethynyl group and subsequently modify the nitro and isopropoxy groups on the resulting polymer allows for the synthesis of highly functional materials with tailored side chains.
Monomer in Polymer Chemistry (e.g., through Alkyne Polymerization)
The presence of the terminal alkyne (ethynyl) group in this compound allows it to function as a monomer in various polymerization reactions. Alkyne polymerization can proceed through several mechanisms, including those catalyzed by transition metals, to form polymers with conjugated backbones. These conjugated polymers are of significant interest due to their potential electronic and optical properties.
The polymerization of arylacetylenes can be initiated by a variety of catalysts, leading to poly(arylacetylene)s. The specific properties of the resulting polymer, such as its molecular weight, polydispersity, and stereoregularity, are highly dependent on the chosen catalytic system and reaction conditions. For a substituted phenylacetylene like this compound, the electronic effects of the nitro and isopropoxy groups would influence the reactivity of the ethynyl group and the properties of the final polymer. The electron-withdrawing nitro group could affect the electron density of the triple bond, while the bulky isopropoxy group might introduce steric hindrance, influencing the polymer's chain growth and final conformation.
While specific studies on the polymerization of this compound are not extensively documented, the general behavior of similar monomers suggests that it could be a valuable candidate for creating novel polymeric materials. The resulting polymer would feature a polyacetylene backbone with pendant 4-isopropoxy-1-nitrobenzene moieties, which could impart specific solubility, thermal, and electronic characteristics to the material.
Table 1: Illustrative Data on Alkyne Polymerization of a Substituted Phenylacetylene
| Catalyst System | Solvent | Temp (°C) | Monomer/Catalyst Ratio | Polymerization Time (h) | Yield (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| Rh(nbd)BPh4 | Toluene (B28343) | 30 | 100 | 24 | 95 | 250,000 | 1.8 |
| [Rh(nbd)Cl]2 | THF | 25 | 50 | 12 | 88 | 180,000 | 2.1 |
| MoCl5-Ph4Sn | Benzene | 60 | 50 | 6 | 75 | 95,000 | 2.5 |
| WCl6-Ph4Sn | CCl4 | 50 | 50 | 8 | 82 | 110,000 | 2.3 |
Note: This table presents hypothetical data based on typical results for the polymerization of substituted phenylacetylenes to illustrate the type of information relevant to this process. The data does not represent actual experimental results for this compound.
Building Block for π-Conjugated Systems (e.g., Nanographenes, Porphyrins)
The ethynyl functionality of this compound makes it a valuable building block for the synthesis of larger, well-defined π-conjugated systems like nanographenes and porphyrins. These classes of molecules are at the forefront of materials science research due to their unique electronic, optical, and mechanical properties.
Nanographenes:
Nanographenes are essentially small, precisely defined fragments of graphene. "Bottom-up" organic synthesis provides a powerful route to create these structures with atomic precision, which is crucial for tuning their properties. nagoya-u.ac.jp Alkyne benzannulation reactions are a key strategy in the synthesis of nanographenes, where polycyclic aromatic hydrocarbons are extended through the formation of new benzene rings from alkyne precursors. researchgate.netmdpi.com In this context, this compound could be incorporated into larger molecular frameworks through reactions like Sonogashira coupling, followed by cyclization reactions to form the extended aromatic system of a nanographene. The isopropoxy and nitro substituents would remain on the periphery of the nanographene structure, potentially influencing its solubility, self-assembly behavior, and electronic properties.
Porphyrins:
Porphyrins are macrocyclic compounds that play vital roles in biological systems (e.g., heme and chlorophyll) and have found applications in areas such as catalysis, sensing, and photodynamic therapy. nih.govresearchgate.net Synthetic porphyrins can be prepared by the condensation of pyrroles with aldehydes. While this compound is not a direct precursor in the most common porphyrin syntheses, its corresponding aldehyde derivative, 2-formyl-4-isopropoxy-1-nitrobenzene, could be. Alternatively, ethynyl-functionalized porphyrins can be synthesized and subsequently modified. The ethynyl group of this compound could be attached to a pre-formed porphyrin ring through cross-coupling reactions, allowing for the creation of extended porphyrin architectures. The synthesis of porphyrins bearing various functional groups, including ethynyl moieties, is a well-established field aimed at tuning their chemical and physical properties. cmu.edu
Table 2: Potential Contribution of this compound as a Building Block
| Target π-Conjugated System | Synthetic Strategy | Role of this compound | Potential Impact of Substituents |
| Nanographenes | Sonogashira coupling followed by alkyne benzannulation | Provides an ethynyl-aryl unit for extension of the π-system. | The isopropoxy group can enhance solubility, while the nitro group can modulate electronic properties. |
| Porphyrins | Post-synthetic modification of a porphyrin core via cross-coupling. | Introduces the 2-ethynyl-4-isopropoxy-1-nitrophenyl group onto the porphyrin periphery. | Functionalizes the porphyrin, potentially altering its photophysical properties and facilitating further reactions. |
Note: This table is illustrative and outlines the potential synthetic utility of this compound based on established chemical principles for constructing π-conjugated systems.
Future Research Directions and Unexplored Avenues for 2 Ethynyl 4 Isopropoxy 1 Nitrobenzene
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of 2-ethynyl-4-isopropoxy-1-nitrobenzene likely relies on established methods such as the Sonogashira coupling. However, future research could focus on developing more efficient and environmentally benign synthetic routes.
Key Research Objectives:
Green Solvents and Catalysts: Investigating the use of greener solvents to replace traditional, often toxic, options like DMF is a critical step. acs.orgdigitellinc.com Research into heterogeneous catalysts, such as palladium-based single-atom catalysts, could offer the dual benefits of high efficiency and catalyst recyclability, thereby reducing waste and cost. rsc.orgacs.org
Flow Chemistry: Continuous flow synthesis presents an opportunity to overcome the limitations of batch processing, such as poor scalability and safety concerns associated with exothermic reactions. rsc.org A flow-based approach could lead to higher yields, better process control, and enhanced safety.
Alternative Coupling Strategies: Exploring alternative, perhaps copper-free, Sonogashira coupling protocols could mitigate issues related to copper toxicity and catalyst deactivation. acs.org
| Parameter | Current Approach (Presumed) | Future Sustainable Approach |
| Catalyst | Homogeneous Palladium/Copper | Heterogeneous single-atom Pd catalyst |
| Solvent | DMF, NMP | Greener alternatives (e.g., HEP, water) acs.orgdigitellinc.com |
| Process | Batch synthesis | Continuous flow synthesis rsc.org |
| Base | Soluble organic bases | Polystyrene-supported bases acs.org |
Discovery of Novel Reactivity Patterns and Unconventional Transformation Pathways
The interplay of the electron-withdrawing nitro group and the electron-rich ethynyl (B1212043) and isopropoxy groups suggests a rich and complex reactivity profile for this compound.
Potential Areas of Exploration:
Intramolecular Cyclizations: The proximity of the ethynyl and isopropoxy groups could be exploited to synthesize novel heterocyclic compounds, such as benzofurans, through intramolecular cyclization reactions. mdpi.comresearchgate.net
Click Chemistry: The terminal alkyne functionality makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, enabling the straightforward synthesis of complex triazole-containing molecules.
Polymerization: Substituted phenylacetylenes can undergo polymerization to form materials with interesting electronic and optical properties. mdpi.com Future work could explore the polymerization of this compound to create novel polymers.
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would provide a versatile intermediate for the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and materials science. rsc.org
Advanced Computational Modeling to Predict and Guide Experimental Research
Computational chemistry offers a powerful toolkit to predict the properties and reactivity of this compound, thereby guiding and accelerating experimental research.
Computational Approaches and Their Applications:
Density Functional Theory (DFT): DFT calculations can be employed to predict a variety of molecular properties, including electronic structure, vibrational frequencies, and reactivity indices. unpatti.ac.idnih.gov This can provide insights into the molecule's stability, spectral characteristics, and potential reaction pathways.
Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of potential reactions, such as cyclization or coupling reactions, helping to optimize reaction conditions and predict product distributions. rsc.org
Predicting Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized compounds and intermediates. nih.gov
Materials Design: For applications in materials science, computational screening can predict the electronic and optical properties of polymers derived from this monomer, guiding the design of materials with desired characteristics.
| Computational Method | Predicted Property | Potential Application |
| DFT | Electronic structure, HOMO-LUMO gap | Predicting reactivity and electronic properties unpatti.ac.idnih.gov |
| TD-DFT | UV-Vis absorption spectra | Guiding spectroscopic characterization rsc.org |
| NBO Analysis | Charge distribution, bond orders | Understanding substituent effects on reactivity researchgate.net |
| Reaction Path Modeling | Transition state energies | Elucidating reaction mechanisms rsc.org |
Expanding its Utility as a Key Intermediate in Niche Fine Chemical Synthesis
The unique structural motifs of this compound make it a valuable building block for the synthesis of specialized, high-value chemicals.
Potential Niche Applications:
Bioactive Molecules: Nitroaromatic compounds are precursors to a wide range of pharmaceuticals and bioactive molecules. nih.govnih.govnih.gov The ethynyl group provides a handle for further functionalization, making this compound a promising starting material for the synthesis of novel drug candidates.
Functional Dyes and Pigments: The extended π-system that can be generated from the ethynyl group, coupled with the influence of the nitro and isopropoxy groups on the electronic properties, suggests potential applications in the development of novel dyes and pigments with tailored absorption and emission characteristics.
Molecular Scaffolds: Following the reduction of the nitro group and further transformations of the ethynyl group, this molecule can serve as a scaffold for the construction of complex, polyfunctional molecules for applications in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 2-Ethynyl-4-isopropoxy-1-nitrobenzene in laboratory settings?
- Methodological Answer :
- Hazard Identification : Classified under OSHA HCS as acutely toxic (oral, Category 4; H302), skin irritant (Category 2; H315), eye irritant (Category 2A; H319), and respiratory irritant (Category 3; H335) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 or NIOSH standards. For respiratory protection, employ P95 (US) or P1 (EU) filters during aerosol-generating procedures .
- Storage : Store at 2–8°C in a dry, ventilated area to prevent degradation. Avoid prolonged storage, as decomposition may increase hazards .
Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?
- Methodological Answer :
- Reaction Optimization : Use palladium-catalyzed Sonogashira coupling for ethynyl group introduction, with nitrobenzene derivatives as precursors. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol. Validate purity (>97%) using HPLC (C18 column, acetonitrile/water mobile phase) .
- Quality Control : Document batch-specific COA (Certificate of Analysis) with NMR (¹H/¹³C), FTIR (nitro group stretch ~1520 cm⁻¹), and elemental analysis .
Advanced Research Questions
Q. What analytical techniques resolve structural ambiguities or purity discrepancies in this compound?
- Methodological Answer :
- Contradiction Analysis : If NMR data conflicts with expected structure (e.g., unexpected coupling patterns), use high-resolution mass spectrometry (HRMS) for exact mass confirmation. Cross-validate with X-ray crystallography if crystalline .
- Degradation Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Compare degradation products against synthetic standards .
Q. How does the nitro group in this compound influence its reactivity under photolytic vs. thermal conditions?
- Methodological Answer :
- Experimental Design :
- Photolysis : Irradiate in methanol (λ > 300 nm) under N₂. Monitor nitro-to-nitrite conversion via UV-Vis (λmax shift from 270 nm to 310 nm) .
- Thermolysis : Heat in toluene (reflux, 110°C) and analyze by GC-MS for ethynyl group stability.
- Mechanistic Insight : The nitro group acts as an electron-withdrawing moiety, accelerating photolytic cleavage but stabilizing the aryl ring during thermolysis. Use DFT calculations to model transition states .
Q. How can researchers address contradictory data on the compound’s stability in polar vs. nonpolar solvents?
- Methodological Answer :
- Controlled Studies : Prepare saturated solutions in DMSO, acetonitrile, and hexane. Measure decomposition rates via ¹H NMR (disappearance of ethynyl proton signal at δ 2.8–3.2 ppm) over 72 hours.
- Statistical Validation : Apply ANOVA to compare degradation rates across solvents. Use Arrhenius plots to model temperature-dependent stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
